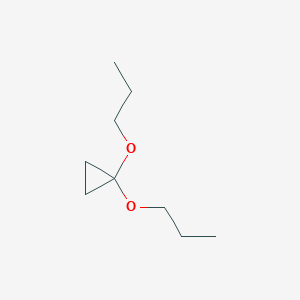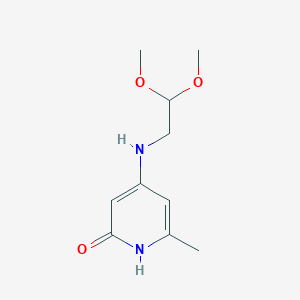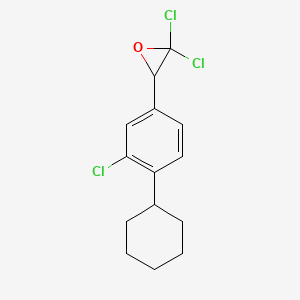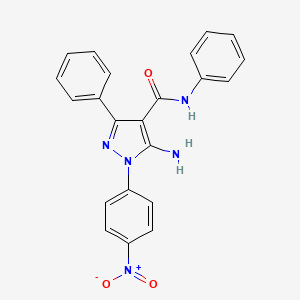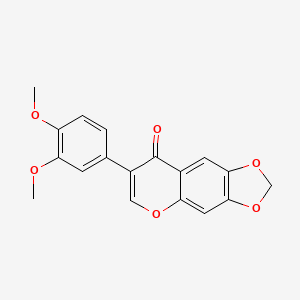
3',4'-Dimethoxy-6,7-methylenedioxyisoflavone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’,4’-Dimethoxy-6,7-methylenedioxyisoflavone is a methoxyisoflavone, a type of isoflavonoid. Isoflavonoids are a class of naturally occurring organic compounds related to flavonoids, which are widely distributed in the plant kingdom. This compound is known for its potential biological activities and is of interest in various fields of scientific research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-Dimethoxy-6,7-methylenedioxyisoflavone typically involves the use of methoxy-substituted phenyl derivatives and dioxolochromenone structures. The synthetic route may include steps such as methylation, cyclization, and methylenedioxy bridge formation. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and sustainability.
化学反应分析
Types of Reactions
3’,4’-Dimethoxy-6,7-methylenedioxyisoflavone can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially forming hydroxylated derivatives.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, leading to the formation of reduced isoflavonoid derivatives.
Substitution: Replacement of functional groups, such as methoxy groups, with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated isoflavonoids, while reduction may produce dihydroisoflavonoids. Substitution reactions can lead to a variety of functionalized isoflavonoid derivatives.
科学研究应用
3’,4’-Dimethoxy-6,7-methylenedioxyisoflavone has several scientific research applications, including:
Chemistry: Used as a model compound for studying the reactivity and properties of methoxyisoflavones.
Biology: Investigated for its potential antioxidant, anti-inflammatory, and antimicrobial activities.
Medicine: Explored for its potential therapeutic effects, such as hepatoprotective and anticancer properties.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals
作用机制
The mechanism of action of 3’,4’-Dimethoxy-6,7-methylenedioxyisoflavone involves its interaction with various molecular targets and pathways. It may exert its effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Enzyme Inhibition: Inhibiting enzymes involved in inflammatory and metabolic pathways.
Signal Transduction Modulation: Modulating signaling pathways related to cell growth, apoptosis, and immune responses.
相似化合物的比较
Similar Compounds
Similar compounds to 3’,4’-Dimethoxy-6,7-methylenedioxyisoflavone include:
- 5,3’-Dihydroxy-4’,5’-dimethoxy-6,7-methylenedioxyisoflavone
- 5,7-Dihydroxy-3,6-Dimethoxy-3′,4′-Methylendioxyflavone
Uniqueness
3’,4’-Dimethoxy-6,7-methylenedioxyisoflavone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and methylenedioxy groups contribute to its stability and reactivity, making it a valuable compound for various research applications.
属性
CAS 编号 |
61243-76-3 |
|---|---|
分子式 |
C18H14O6 |
分子量 |
326.3 g/mol |
IUPAC 名称 |
7-(3,4-dimethoxyphenyl)-[1,3]dioxolo[4,5-g]chromen-8-one |
InChI |
InChI=1S/C18H14O6/c1-20-13-4-3-10(5-15(13)21-2)12-8-22-14-7-17-16(23-9-24-17)6-11(14)18(12)19/h3-8H,9H2,1-2H3 |
InChI 键 |
CDJXBUDOGYLTOL-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C2=COC3=CC4=C(C=C3C2=O)OCO4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



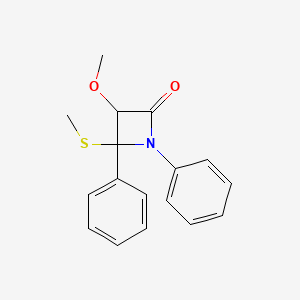
![N-Hexyl-5-methylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B14589626.png)
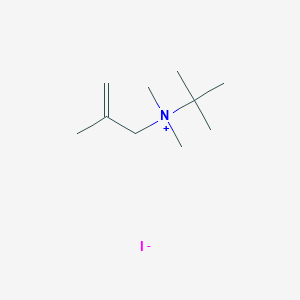

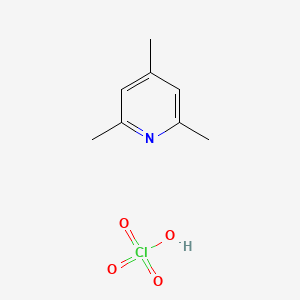
![Methyl(diphenyl)[4-(piperidin-1-yl)phenyl]phosphanium iodide](/img/structure/B14589652.png)
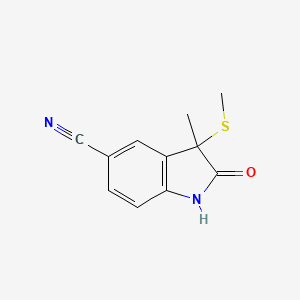

![3-[Ethenyl(methyl)(4-methylphenyl)silyl]prop-2-yn-1-ol](/img/structure/B14589663.png)
